Balanced Pan-Pim Isoform Potency vs. Pim-1 Selective SGI-1776
CX-6258 demonstrates a balanced, potent inhibition profile against all three Pim kinase isoforms, a feature critical for overcoming the known functional redundancy within the Pim family. In contrast, the comparator SGI-1776 is markedly selective for Pim-1, with significantly weaker activity against Pim-2 and Pim-3. [1][2]
| Evidence Dimension | Biochemical inhibitory potency (IC50) against Pim kinase isoforms |
|---|---|
| Target Compound Data | Pim-1: 5 nM; Pim-2: 25 nM; Pim-3: 16 nM |
| Comparator Or Baseline | SGI-1776: Pim-1: 7 nM; Pim-2: 363 nM; Pim-3: 69 nM |
| Quantified Difference | CX-6258 is ~14.5-fold more potent against Pim-2 and ~4.3-fold more potent against Pim-3. |
| Conditions | Cell-free biochemical kinase activity assay. |
Why This Matters
This balanced profile ensures simultaneous blockade of all Pim isoforms, which is essential for studying the full functional scope of the kinase family and for achieving robust cellular efficacy where isoforms are co-expressed and functionally redundant.
- [1] Haddach M, Michaux J, Schwaebe MK, et al. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Med Chem Lett. 2011;3(2):135-139. View Source
- [2] Kciuk M, Gielecińska A, Mujwar S, Kołat D, Kałuzińska-Kołat Ż, Celik I, Kontek R. The Dual Inhibition of RNA Pol I Transcription and PIM Kinase as a New Therapeutic Approach to Treat Advanced Prostate Cancer. Cancers (Basel). 2024 Jan 26;16(3):535. View Source
